molecular formula C14H19NO4 B8452348 2-[1-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]acetic Acid CAS No. 89261-17-6

2-[1-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]acetic Acid

Cat. No. B8452348
CAS RN: 89261-17-6
M. Wt: 265.30 g/mol
InChI Key: ASNINPVTGMOGHV-UHFFFAOYSA-N
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Patent
US04576964

Procedure details

A mixture of 53.6 g. (0.192 mole) methyl dl-2-[1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate, 250 ml. methanol and 22.8 g. (0.57 mole) sodium hydroxide in 200 ml. water was stirred at room temperature for 2.5 hours. The methanol was evaporated and the aqueous residue cooled in ice. To this was added dropwise 48 ml. concentrated hydrochloric acid, the mixture extracted with 4×150 ml. methylene chloride, the extract washed with water, dried (MgSO4) and the solvent evaporated to afford 48.9 g. (96%) of product. 1H-NMR (CDCl3) ppm (delta): 3.80 (s, 6H, OCH3), 4.10 (m, 1H, N-CH), 5.82 (s, 3H, aromatic), 11.0 (s, 1H, COOH). Mass spectrum (m/e): 206 (base peak), 265 (M+).
Name
2-[1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.57 mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[CH2:16][C:17]([O-:19])=[O:18])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.CO.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[CH2:16][C:17]([OH:19])=[O:18])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
2-[1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)N1C(CCC1)CC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.57 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 53.6 g
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous residue cooled in ice
ADDITION
Type
ADDITION
Details
To this was added dropwise 48 ml
EXTRACTION
Type
EXTRACTION
Details
concentrated hydrochloric acid, the mixture extracted with 4×150 ml
WASH
Type
WASH
Details
methylene chloride, the extract washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford 48.9 g

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)N1C(CCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.